Predicted Dual-Site Radical-Trapping Capacity versus Single-Site Alkylated Phenothiazines
The parent phenothiazine traps peroxyl radicals with a second-order rate constant (k_inh) of ~3.2 × 10⁶ M⁻¹s⁻¹ in chlorobenzene at 50 °C, approximately twice that of α-tocopherol [1]. Alkylated phenothiazines such as 3,7-diisooctylphenothiazine retain only the N–H reactive center. By combining a phenothiazine N–H site and a 2,6-xylenol O–H site in one molecule, 4-(10H-Phenothiazin-10-ylmethyl)-2,6-xylenol is predicted to offer two kinetically distinct radical-quenching sites, though no direct experimental measurement of its k_inh or stoichiometric factor (n) has been published. This dual-site architecture is not available in any single commonly procured alkylated phenothiazine [2].
| Evidence Dimension | Number of radical-trapping hydrogen-donor sites per molecule |
|---|---|
| Target Compound Data | 2 (one N–H from phenothiazine, one O–H from hindered phenol) — structural inference only |
| Comparator Or Baseline | 3,7-Diisooctylphenothiazine: 1 (N–H only); BHT (2,6-di-tert-butyl-4-methylphenol): 1 (O–H only) |
| Quantified Difference | 2 vs. 1 reactive H-donor sites; no experimental stoichiometric factor (n) established |
| Conditions | Structural enumeration based on functional group analysis; no experimental antioxidant assay available for the target compound |
Why This Matters
A dual-site radical-trapping molecule may extend antioxidant longevity beyond what single-site compounds can achieve at equimolar loading, a critical consideration for high-temperature lubricant or polymer stabilization procurement.
- [1] Lucarini, M.; Pedulli, G. F.; et al. Bond Dissociation Energies of the N–H Bond and Rate Constants for the Reaction with Alkyl, Alkoxyl, and Peroxyl Radicals of Phenothiazines and Related Compounds. J. Am. Chem. Soc. 1999, 121, 11546–11553. (Reports k_inh for phenothiazine = 3.2 × 10⁶ M⁻¹s⁻¹.) View Source
- [2] Sun, J.; et al. Anti-oxidation property of 3,7-di-iso-octyl-phenothiazine in lubricants. Huagong Xuebao (J. Chem. Ind. Eng., China) 2007, 58, 108–112. (Confirms 3,7-diisooctylphenothiazine functions as a single-site N–H antioxidant.) View Source
